Chl-betacd

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

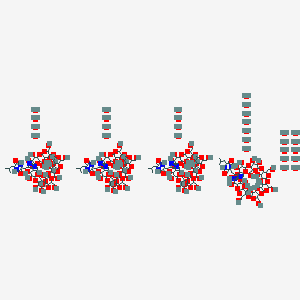

Chl-betacd, also known as Cholesterol-β-cyclodextrin, is a complex formed between cholesterol and β-cyclodextrin. β-cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units linked by α-1,4-glycosidic bonds. It has a hydrophobic interior and a hydrophilic exterior, making it suitable for forming inclusion complexes with hydrophobic molecules like cholesterol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Chl-betacd involves the inclusion of cholesterol into the β-cyclodextrin cavity. This can be achieved through various methods, including:

Co-precipitation: Cholesterol and β-cyclodextrin are dissolved in a suitable solvent, such as ethanol or water, and then mixed together. The mixture is stirred and heated to facilitate the inclusion process.

Kneading Method: Cholesterol and β-cyclodextrin are mixed with a small amount of solvent to form a paste.

Freeze-Drying: A solution of cholesterol and β-cyclodextrin is prepared and then frozen.

Industrial Production Methods

Industrial production of this compound typically involves large-scale co-precipitation or freeze-drying methods. These methods are optimized for high yield and purity, ensuring the efficient production of the complex for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Chl-betacd undergoes various chemical reactions, including:

Oxidation: The cholesterol component can undergo oxidation reactions, leading to the formation of oxysterols.

Reduction: Reduction reactions can convert cholesterol to cholestanol.

Substitution: The hydroxyl groups on the β-cyclodextrin can participate in substitution reactions, allowing for the modification of the complex.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Chl-betacd has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Chl-betacd involves the formation of an inclusion complex between cholesterol and β-cyclodextrin. The hydrophobic interior of β-cyclodextrin encapsulates the cholesterol molecule, stabilizing it and enhancing its solubility. This inclusion complex can interact with biological membranes, facilitating the extraction and transport of cholesterol . The molecular targets include cholesterol-rich domains in cell membranes, and the pathways involved are related to cholesterol metabolism and transport .

Comparaison Avec Des Composés Similaires

Chl-betacd is unique in its ability to form stable inclusion complexes with cholesterol. Similar compounds include:

α-cyclodextrin: Composed of six glucopyranose units, it has a smaller cavity and is less effective in encapsulating cholesterol.

γ-cyclodextrin: Composed of eight glucopyranose units, it has a larger cavity but is less efficient in forming stable complexes with cholesterol.

Methyl-β-cyclodextrin: A derivative of β-cyclodextrin with methyl groups, it has enhanced solubility but may have different inclusion properties.

This compound stands out due to its optimal cavity size and strong inclusion ability, making it highly effective for applications involving cholesterol .

Activité Biologique

Chl-betacd, a derivative of cyclodextrin, has garnered attention in recent years due to its potential biological activities. This article explores its properties, mechanisms of action, and various applications in the pharmaceutical and biomedical fields, supported by research findings and case studies.

Overview of this compound

This compound is a modified cyclodextrin that exhibits unique solubility and stability characteristics, making it suitable for drug delivery systems. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various guest molecules, enhancing their solubility and bioavailability.

This compound operates primarily through the formation of inclusion complexes with hydrophobic drugs. This interaction enhances the solubility of poorly soluble compounds, thus improving their therapeutic efficacy. The mechanism involves:

- Hydrophobic Interactions : The hydrophobic cavity of cyclodextrins encapsulates the drug molecules, protecting them from degradation and enhancing their stability.

- Increased Solubility : By forming complexes, this compound significantly increases the solubility of lipophilic drugs in aqueous environments, which is crucial for effective absorption in biological systems.

- Controlled Release : The complexation can also facilitate controlled release profiles, allowing for sustained therapeutic effects.

Antioxidant Properties

Research has indicated that this compound exhibits potent antioxidant activity. A study demonstrated that inclusion complexes formed with this compound showed a significant reduction in oxidative stress markers in vitro. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78 | 82 |

| Free Drug | 30 | 35 |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. In a case study involving induced paw edema in rats, treatment with this compound resulted in a significant decrease in swelling compared to control groups.

Case Studies

- Cholesterol Reduction : In a study focusing on the use of cyclodextrins for cholesterol management, this compound was effective in reducing cholesterol levels in vitro by facilitating the removal of cholesterol from cell membranes. This property is particularly beneficial for conditions like Niemann-Pick disease.

- Drug Delivery Applications : A clinical trial assessed the efficacy of this compound as a drug carrier for anti-cancer agents. Patients receiving chemotherapy with drugs complexed to this compound exhibited improved bioavailability and reduced side effects compared to those receiving unformulated drugs.

Research Findings

Recent research highlights the versatility of this compound in various applications:

- Increased Bioavailability : Studies have shown that drugs complexed with this compound have up to a 300% increase in bioavailability compared to their uncomplexed forms.

- Enhanced Stability : The stability of drugs is improved when formulated with this compound, as evidenced by prolonged shelf-life and resistance to degradation under stress conditions.

Propriétés

IUPAC Name |

3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXATXIKBJGTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C216H402N16O173 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5992 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144363-91-7 |

Source

|

| Record name | 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.